N-Lauroylglycine

Catalog No.
S752047
CAS No.
7596-88-5
M.F
C14H27NO3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroylglycine

CAS Number

7596-88-5

Product Name

N-Lauroylglycine

IUPAC Name

2-(dodecanoylamino)acetic acid

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

Lauroylglycine; N-Lauroylglycine; NSC 404235; N-(1-Oxododecyl)glycine

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Occurrence and Detection

N-Lauroylglycine has been identified in the single-celled organism Euglena gracilis []. It has also been found in the urine and blood of individuals with certain fatty acid oxidation disorders []. These disorders affect the body's ability to break down fatty acids for energy, leading to elevated levels of metabolites like N-lauroylglycine.

Research Applications

N-Lauroylglycine is primarily studied in the context of fatty acid metabolism and fatty acid oxidation disorders. Researchers are interested in understanding the role N-lauroylglycine plays in these processes and how its levels might be used as biomarkers for diagnosing or monitoring these conditions.

Here are some specific examples of research applications:

  • Understanding the mechanisms of fatty acid oxidation: Researchers can use N-lauroylglycine and other metabolites to study the pathways involved in fatty acid breakdown and identify potential targets for therapeutic interventions in fatty acid oxidation disorders [].
  • Developing diagnostic tools for fatty acid oxidation disorders: By analyzing the levels of N-lauroylglycine and other metabolites in blood or urine, researchers may be able to develop non-invasive tests for diagnosing these disorders [].
  • Monitoring treatment efficacy: Measuring changes in N-lauroylglycine levels after treatment for a fatty acid oxidation disorder can help doctors assess the effectiveness of the therapy [].

N-Lauroylglycine is an amino acid derivative characterized by the chemical formula C₁₄H₂₇NO₃. It is a member of the N-acyl amino acids, formed from the acylation of glycine with lauric acid. This compound exhibits amphiphilic properties, making it suitable for various applications in pharmaceuticals, cosmetics, and as a surfactant. Its structure features a lauric acid chain attached to the amino acid glycine, which contributes to its unique properties and functionalities in biological systems and industrial applications .

The mechanism of action of N-LG depends on the specific research context. Here are two potential areas of interest:

  • Model system for skin conditions: Due to its amphiphilic nature, N-LG can mimic the properties of certain skin lipids. Researchers have used it as a model compound to study skin barrier function and the interaction of detergents with skin [].
  • Antimicrobial activity: Some studies suggest N-LG might possess antimicrobial properties. The mechanism for this activity is not fully understood, but it could be related to its ability to disrupt microbial membranes [].

  • Amidation: The formation of N-lauroylglycine typically involves the reaction of lauric acid with glycine, catalyzed by enzymes such as glycine N-acyltransferase. This reaction can be represented as:
    Acyl CoA+GlycineN Lauroylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{N Lauroylglycine}+\text{CoA}
  • Hydrolysis: In aqueous environments, N-lauroylglycine can hydrolyze back into its constituent components (glycine and lauric acid), especially under acidic or basic conditions.
  • Esterification: It can also react with alcohols to form esters, which are useful in various applications including drug delivery systems .

N-Lauroylglycine exhibits notable biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against a range of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
  • Surfactant Activity: As an amphoteric surfactant, it can reduce surface tension in solutions, enhancing the solubility and bioavailability of other compounds.
  • Skin Conditioning Agent: In cosmetic formulations, N-lauroylglycine serves as a skin conditioning agent due to its moisturizing properties .

The synthesis of N-lauroylglycine can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing engineered lipases or other enzymes allows for the selective acylation of glycine with lauric acid in aqueous media. This method is considered environmentally friendly and efficient .
  • Chemical Synthesis: Traditional chemical methods involve direct acylation of glycine using lauric acid in the presence of activating agents or catalysts.
  • Solid-State Synthesis: Recent advancements have introduced solid-state synthesis techniques that improve yield and purity by controlling reaction conditions more precisely .

N-Lauroylglycine finds applications across multiple fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its surfactant properties and ability to enhance drug solubility.
  • Cosmetics: Incorporated into skin care products for its moisturizing and conditioning effects.
  • Food Industry: Acts as a food additive and emulsifier, improving texture and stability of food products .

Studies on N-lauroylglycine have highlighted its interactions with various biological systems:

  • Protein Binding: Research indicates that it may interact with proteins, altering their structure and function, which is critical in drug design.
  • Micellization Behavior: Its ability to form micelles enhances the delivery of hydrophobic drugs, making it valuable in pharmaceutical formulations .

N-Lauroylglycine shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
N-CocoylglycineC₁₂H₂₅NO₃Derived from coconut oil; similar surfactant properties.
N-MyristoylglycineC₁₄H₂₉NO₃Shorter fatty acid chain; used mainly in cosmetics.
Sodium Lauryl SulfateC₁₂H₂₅NaO₄SAnionic surfactant; more aggressive cleaning action.
Glyceryl MonolaurateC₁₂H₂₄O₃Emulsifier; less polar than N-lauroylglycine.

N-Lauroylglycine's unique combination of amino acid properties and fatty acid characteristics allows it to function effectively as both a surfactant and a biological agent, distinguishing it from other similar compounds .

Lipase-Catalyzed Amidation Mechanisms in Aqueous Media

Lipases, particularly engineered variants, enable efficient amidation in aqueous environments through a two-step process: glycerol-mediated fatty acid activation and aminolysis. In this mechanism, lauric acid (C12:0) is first esterified to glycerol via lipase catalysis, forming an acyl-glycerol intermediate. Subsequent aminolysis with glycine replaces the glycerol moiety, yielding N-lauroylglycine.

Key features of this pathway include:

  • Aqueous compatibility: Unlike traditional organic solvent systems, glycerol activation stabilizes fatty acids in water, enabling enzymatic activity without toxic solvents.
  • Catalytic efficiency: Engineered lipases, such as proRML mutants, achieve yields exceeding 80% under optimized conditions (e.g., 40°C, pH 7.5).

Mechanistic Steps

  • Esterification: Lauric acid reacts with glycerol, forming monoacylglycerol intermediates.
  • Aminolysis: Glycine displaces glycerol via nucleophilic attack, releasing N-lauroylglycine and regenerating glycerol.

Engineering Microbial Lipases for Enhanced Aminolysis Activity

Protein engineering has significantly improved lipase performance in N-acyl glycine synthesis. The proRML lipase (Rhizomucor miehei lipase) variant (D156S/L258K/L267N/S83D/L58K/R86K/W88V) demonstrates a 465-fold increase in catalytic efficiency compared to wild-type enzymes.

Structural Modifications and Outcomes

Mutation SiteStructural ImpactFunctional Outcome
D156SReduces steric hindrance at active siteEnhanced substrate binding
L258KIntroduces positive charge near catalytic triadImproved aminolysis polarity
W88VStabilizes hydrophobic pocketHigher affinity for long-chain fatty acids

These mutations expand substrate scope to medium–long-chain fatty acids (C8–C18), with optimal activity at 40–55°C.

Glycerol-Mediated Fatty Acid Activation Strategies

Glycerol serves as a co-substrate to activate hydrophobic fatty acids in aqueous media, circumventing the need for organic solvents. This strategy leverages:

  • Esterification equilibrium: Glycerol reacts with lauric acid to form monoacylglycerols, shifting the equilibrium toward activated intermediates.
  • Substrate solubilization: Glycerol increases the apparent solubility of fatty acids, enhancing lipase accessibility.

Advantages Over Traditional Methods

ParameterGlycerol-Mediated SystemOrganic Solvent System
Solvent ToxicityLow (aqueous)High (e.g., tert-amyl alcohol)
Enzyme StabilityHigh (proRML retains activity >24 h)Moderate (thermal denaturation risks)
Byproduct FormationMinimal (<5%)Higher (e.g., diacylated compounds)

Comparative Analysis of Prokaryotic vs. Eukaryotic Enzyme Systems

Prokaryotic and eukaryotic enzymes exhibit distinct catalytic profiles for N-acyl glycine synthesis.

Prokaryotic Systems (e.g., E. coli, Burkholderia)

  • Substrate specificity: Prefer short–medium-chain fatty acids (C8–C12).
  • Thermal stability: Thermophilic enzymes (e.g., Thermomyces lanuginosus lipase) operate at 60–70°C, reducing reaction times.
  • Enzyme cost: Lower production costs due to microbial fermentation.

Eukaryotic Systems (e.g., Candida antarctica, Rhizomucor miehei)

  • Substrate versatility: Accept long-chain fatty acids (C12–C18) with engineered variants.
  • Regioselectivity: High N-acylation specificity (e.g., Novozym 435 yields >89% N-acyl products).
  • Industrial scalability: Immobilized lipases (e.g., Novozym 435) enable repeated use in continuous processes.

Comparison Summary

FeatureProkaryotic EnzymesEukaryotic Enzymes
Optimal Temperature60–70°C40–55°C
Fatty Acid PreferenceC8–C12C12–C18
Industrial UseLimitedWidespread (e.g., Novozym 435)
Cost EfficiencyModerateHigh

Natural Deep Eutectic Solvents have gained prominence as environmentally friendly alternatives to conventional organic solvents in the synthesis of N-acyl amino acids including N-Lauroylglycine [5] [6] [7]. These solvents, composed of naturally occurring compounds, offer unique advantages including biodegradability, low toxicity, and negligible volatility [8] [7] [9].

Temperature Optimization Parameters

Research demonstrates that temperature optimization is critical for maximizing NADES efficiency in biocatalytic processes [10] [11] [12]. Studies indicate that NADES systems maintain stability at temperatures exceeding 200°C, providing substantial operational flexibility [11]. Temperature effects on NADES properties show significant impacts on density, viscosity, and conductivity, with optimal extraction temperatures typically ranging from 65°C to 80°C [12] [13].

Temperature (°C)Viscosity Reduction (%)Extraction Efficiency (%)Stability Duration (hours)
401545>168
653578>120
805585>72
1007582>48

Solvent Composition Optimization

The optimization of NADES composition involves systematic evaluation of hydrogen bond donor to hydrogen bond acceptor ratios [14] [9]. Choline chloride-based NADES systems demonstrate superior performance for amino acid synthesis applications, with optimal molar ratios typically ranging from 1:2 to 1:3 [15] [14]. The addition of water content significantly affects physicochemical properties, with optimal water molar ratios leading to reduced viscosities while maintaining extraction efficiency [13].

Process Parameter Integration

Multi-response optimization studies suggest that optimal NADES extraction parameters include temperatures of 65°C, extraction times of 180 minutes, and liquid-to-solid ratios of 28 grams NADES per gram dry weight [12]. The relative energy difference parameter serves as a quantitative index for selecting phase-forming solvents in NADES-based two-phase systems, avoiding time-consuming experimental optimization [14].

Metal Chloride Hydrate Additives in Solvent Systems

Metal chloride hydrates play crucial roles as Lewis acid catalysts and cofactors in green synthesis processes for N-acyl amino acid production [16] [17]. These additives enhance catalytic activity while maintaining environmental compatibility when properly integrated into sustainable solvent systems [18] [19].

Zinc Chloride Hydrate Systems

Zinc chloride represents the most extensively studied metal chloride additive for aminoacylase-catalyzed synthesis of N-acyl amino acids [19]. Research demonstrates that zinc chloride concentrations of 50 micrometers to 500 micrometers provide optimal enzyme activation for N-Lauroylglycine synthesis [4] [19]. The metal ion coordination involves histidine and glutamic acid residues in the enzyme active site, facilitating substrate binding and catalytic turnover [4].

Metal ChlorideOptimal Concentration (μM)Specific Activity (U/mg)Substrate SpecificitypH Stability Range
Zinc Chloride50-500184.4Broad7.0-12.0
Cobalt Chloride50-100238.9Enhanced C16-C188.0-11.0
Manganese Chloride50-10063.9Moderate7.5-10.5

Cobalt and Manganese Systems

Cobalt chloride systems demonstrate enhanced activity toward longer-chain fatty acid substrates, with specific activities reaching 238.9 units per milligram for N-lauroyl-L-alanine hydrolysis [19]. Manganese chloride provides moderate catalytic enhancement while offering broader pH tolerance, making it suitable for specific process conditions requiring neutral to slightly alkaline environments [19].

Solvent System Integration

The integration of metal chloride hydrates into NADES systems requires careful consideration of solubility and stability parameters [16] [20]. Studies demonstrate that metal chloride solubility in aprotic solvents can be significantly enhanced through the use of calcium chloride or sodium chloride co-solvents, achieving concentrations of 1.5 molar for lead and 0.9 molar for silver [16]. These principles apply to optimizing zinc chloride solubility in NADES systems for enzymatic synthesis applications.

Waste Minimization Through Closed-Loop Process Design

Closed-loop process design represents a fundamental strategy for minimizing waste generation in N-acyl amino acid production [21] [22] [23]. These approaches emphasize resource recovery, solvent recycling, and process intensification to achieve sustainable manufacturing objectives [23] [24].

Solvent Recovery and Recycling

Advanced solvent recovery systems enable near-complete recycling of NADES components, reducing fresh solvent requirements by up to 95% [9]. The implementation of membrane separation technologies facilitates selective recovery of NADES components while maintaining product purity [24]. Research demonstrates that biosolvent recycling remains feasible without losing catalytic activity over multiple process cycles [25].

Process Intensification Technologies

Process intensification strategies incorporate multiple unit operations into single integrated systems, reducing equipment requirements and waste generation [24]. Spinning disc reactors, microreactors, and oscillatory flow reactors provide enhanced mass transfer while minimizing reaction volumes [24]. Combined reactor-separator systems, including membrane reactors and reactive distillation, enable simultaneous synthesis and purification [24].

Technology TypeVolume Reduction (%)Energy Savings (%)Waste Reduction (%)Capital Cost Impact (%)
Microreactors85-9540-6070-85-20 to -40
Membrane Reactors60-8030-5050-70-10 to -30
Reactive Distillation70-8550-7060-80-15 to -35

Circular Economy Principles

The implementation of circular economy principles involves designing processes that maximize resource utilization while minimizing waste generation [23] [26]. Just-in-Time inventory systems reduce excess material handling and storage requirements [23]. The integration of recycling, repurposing, and remanufacturing strategies transforms waste streams into valuable secondary products [23].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of reactant atoms into final products [27]. Strategies include the use of addition reactions and rearrangements over substitution reactions, selection of highly selective catalysts, and optimization of reaction conditions to minimize side reactions [27]. The implementation of atom economy principles can reduce waste generation by 60-80% compared to traditional synthesis approaches [27].

Life Cycle Assessment of Biocatalytic vs. Traditional Methods

Comprehensive life cycle assessments reveal significant environmental advantages of biocatalytic approaches over traditional chemical synthesis methods for N-acyl amino acid production [28] [29] [30]. These assessments encompass resource consumption, energy requirements, waste generation, and environmental impact across all process stages [28] [29].

Environmental Impact Comparison

Biocatalytic synthesis demonstrates superior environmental performance across multiple impact categories [28] [29]. Global warming potential assessments show biocatalytic routes generate 3,055.6 kilograms carbon dioxide equivalent compared to 56,454.0 kilograms for chemical synthesis, representing an 18-fold reduction [28]. Similar improvements occur across human toxicity, ecotoxicity, and resource depletion categories [29].

Impact CategoryBiocatalytic RouteTraditional RouteImprovement Factor
Global Warming Potential (kg CO2 eq)3,055.656,454.018.5x
Human Toxicity (CTUh)0.0450.83218.5x
Ecotoxicity (CTUe)1,24523,89019.2x
Resource Depletion (USD2013)1252,34018.7x

Process Economics Analysis

Economic assessments indicate that biocatalytic processes require initial capital investments but provide long-term cost advantages through reduced raw material consumption and waste treatment requirements [30]. Productivity requirements for commodity chemicals range from 2,000 to 10,000 kilograms product per kilogram immobilized enzyme, while pharmaceutical applications require only 50 to 100 kilograms product per kilogram enzyme [30].

Catalyst Production Costs

The cost contribution of biocatalysts varies significantly based on fermentation yield, expression levels, and production scale [30]. Fermentation yields in terms of final cell concentration and enzyme expression levels represent crucial factors for reducing total biocatalyst costs [30]. Production scale optimization can reduce biocatalyst costs by several orders of magnitude compared to laboratory-scale operations [30].

Energy Consumption Analysis

Energy consumption assessments demonstrate that biocatalytic processes operate under milder conditions, typically requiring 40-60% less energy than traditional chemical synthesis [29] [31]. The elimination of high-temperature, high-pressure reaction conditions reduces overall process energy requirements while maintaining comparable or superior product yields [31]. Heat integration and process optimization can further reduce energy consumption by 20-40% [31].

Hydrogen Bonding Networks in Enzyme-Substrate Complexes

The formation and stabilization of enzyme-substrate complexes involving N-Lauroylglycine depend critically on sophisticated hydrogen bonding networks that facilitate substrate recognition, binding, and catalytic conversion [1] [2] [3]. These networks represent the primary non-covalent interactions that determine the specificity and efficiency of enzymatic processes involving this amphiphilic molecule.

Structural Basis of Hydrogen Bond Formation

N-Lauroylglycine contains multiple hydrogen bonding acceptor and donor sites within its molecular structure, including the amide nitrogen, carbonyl oxygen of the acyl chain, and carboxylate group of the glycine moiety [4] [3]. The amide nitrogen can function as both a hydrogen bond donor when protonated and an acceptor through its lone pair electrons. The carbonyl oxygen atoms of both the amide and carboxylate groups serve as hydrogen bond acceptors, creating multiple potential interaction sites for enzyme active site residues [2] [5].

Molecular dynamics simulations have revealed that the hydrogen bonding pattern of N-Lauroylglycine in enzyme complexes follows distinct geometric constraints that optimize binding affinity and catalytic efficiency [3]. The most stable hydrogen bonding configurations involve bifurcated interactions where single donor atoms form simultaneous hydrogen bonds with multiple acceptor sites, resulting in enhanced binding energy and reduced conformational flexibility [2] [6].

Quantitative Analysis of Hydrogen Bond Parameters

Detailed quantum mechanical calculations using density functional theory have provided precise measurements of hydrogen bond geometries and energetics in N-Lauroylglycine enzyme complexes [3] [5]. The hydrogen bond distances observed in these systems typically range from 1.8 to 2.5 Angstroms, with the strongest interactions occurring between charged residues and the carboxylate group of the substrate [2] [6].

In the well-characterized SLG-CAB (sodium N-lauroylglycine-cocamide propyl betaine) complex, hydrogen bonds form between the ammonium protons of CAB and the carboxamide oxygen of SLG at a distance of 1.901 Angstroms [3]. This interaction exhibits exceptional stability with a binding energy of -53.04 kcal/mol, demonstrating the significant thermodynamic contribution of hydrogen bonding to complex formation [3]. The geometry of this hydrogen bond follows ideal linear arrangements that maximize electrostatic interactions while minimizing steric repulsion.

Enzyme-Specific Hydrogen Bonding Patterns

Different enzymes that process N-Lauroylglycine exhibit characteristic hydrogen bonding patterns that reflect their unique active site architectures and catalytic mechanisms [1] [7] [5] [6]. Glycine N-acyltransferases utilize specific glutamate residues, particularly Glu226 in the bovine enzyme, to form critical hydrogen bonds with the glycine amino group during substrate binding [5]. This interaction serves a dual purpose by properly orienting the nucleophile for acyl transfer and stabilizing the developing negative charge during the reaction.

Aminoacylases from various bacterial sources, including the well-studied enzyme from Paraburkholderia monticola, demonstrate hydrogen bonding networks that extend beyond the immediate active site to include substrate anchoring interactions [6]. These enzymes form hydrogen bonds with both the amino acid and acyl portions of N-Lauroylglycine, creating a binding mode that simultaneously positions the substrate for hydrolysis and contributes to the enzyme's remarkable substrate specificity for long-chain acyl groups [7] [6].

Lipases, particularly the engineered variants of Rhizomucor miehei lipase (proRML), exhibit hydrogen bonding patterns that facilitate the accommodation of N-Lauroylglycine in their active sites despite the typical preference of these enzymes for ester substrates [1] [8]. The evolved enzyme variants contain strategically placed hydrogen bonding residues that stabilize the amino acid portion of the substrate while maintaining the hydrophobic interactions necessary for acyl chain binding [9].

Cooperative Effects and Network Stability

The hydrogen bonding networks in N-Lauroylglycine enzyme complexes exhibit pronounced cooperative effects where the formation of one hydrogen bond enhances the stability and geometry of neighboring interactions [3] [5]. This cooperativity arises from the redistribution of electron density that occurs upon hydrogen bond formation, creating more favorable electrostatic environments for additional interactions [2].

Network cooperativity manifests in the observed binding thermodynamics, where the total binding energy significantly exceeds the sum of individual hydrogen bond contributions [3]. In the SLG-CAB system, for example, the measured binding energy of -53.04 kcal/mol reflects not only the direct hydrogen bonding interactions but also the cooperative stabilization of the entire molecular complex [3].

The temporal stability of these hydrogen bonding networks has been investigated through molecular dynamics simulations spanning nanosecond timescales [3]. These studies reveal that while individual hydrogen bonds exhibit dynamic breaking and reformation on picosecond timescales, the overall network topology remains stable throughout the simulation period, indicating robust binding that can withstand thermal fluctuations at physiological temperatures [2] [3].

Hydrogen Bonding and Catalytic Mechanism

The hydrogen bonding networks in N-Lauroylglycine enzyme complexes play essential roles in catalytic mechanism by facilitating proton transfers, stabilizing transition states, and orienting reactive groups [5]. In glycine N-acyltransferase reactions, hydrogen bonds formed between active site glutamate residues and the substrate amino group enable the deprotonation necessary for nucleophilic attack on the acyl-CoA electrophile [5].

The proton shuttle mechanism proposed for lipase-catalyzed N-acylation reactions relies heavily on hydrogen bonding networks to coordinate the simultaneous transfer of multiple protons during the transition state. This mechanism avoids energetically unfavorable nitrogen inversion by utilizing the hydrogen bonding capabilities of amino alcohol substrates to create concerted proton transfer pathways.

Transition state stabilization through hydrogen bonding represents a crucial aspect of enzymatic catalysis with N-Lauroylglycine. The enzyme active sites are specifically evolved to bind transition states more tightly than ground state substrates, and hydrogen bonding interactions contribute significantly to this differential binding affinity. The enhanced hydrogen bonding in transition state complexes provides substantial catalytic rate enhancements compared to uncatalyzed reactions in solution.

Quantum Mechanical Modeling of Acyl Transfer Mechanisms

The elucidation of acyl transfer mechanisms involving N-Lauroylglycine requires sophisticated quantum mechanical modeling approaches that can accurately capture the electronic structure changes occurring during bond formation and breaking processes. These computational investigations provide atomic-level insights into reaction pathways, transition state geometries, and energetic requirements that are essential for understanding and optimizing these important biochemical transformations.

Theoretical Framework and Computational Methods

Quantum mechanical studies of N-Lauroylglycine acyl transfer mechanisms predominantly employ density functional theory (DFT) methods that provide an optimal balance between computational efficiency and chemical accuracy. The choice of exchange-correlation functionals significantly influences the quality of results, with hybrid functionals such as B3LYP and M06-2X demonstrating superior performance for modeling acyl transfer transition states.

The theoretical framework for modeling acyl transfer reactions involves the systematic exploration of potential energy surfaces to identify stable intermediates, transition states, and reaction pathways. Intrinsic reaction coordinate (IRC) calculations provide detailed characterization of reaction mechanisms by tracing the minimum energy pathway from reactants through transition states to products. These calculations reveal the concerted or stepwise nature of bond formation and breaking events during acyl transfer.

Basis set selection represents another critical consideration in quantum mechanical modeling of N-Lauroylglycine systems. Split-valence polarized basis sets such as 6-31G(d,p) provide adequate accuracy for geometry optimizations and transition state searches, while larger basis sets including diffuse functions are necessary for accurate energetic predictions. The incorporation of solvent effects through continuum solvation models such as PCM (Polarizable Continuum Model) enables the modeling of reactions under physiologically relevant conditions.

Acyl Transfer Reaction Pathways

Quantum mechanical investigations have revealed multiple possible pathways for acyl transfer reactions involving N-Lauroylglycine, with the preferred mechanism depending on the specific reaction conditions and catalytic environment. The classical mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of an amino group on the acyl carbonyl carbon, followed by elimination of the leaving group.

Recent computational studies have identified alternative concerted mechanisms where bond formation and breaking occur simultaneously without the formation of discrete tetrahedral intermediates. These concerted pathways often exhibit lower activation barriers and may be preferred in enzymatic environments where protein residues can stabilize developing charges during the transition state.

The role of proton transfers in acyl transfer mechanisms has been extensively investigated through quantum mechanical modeling [5]. Many reactions involve coupled proton and acyl group transfers that require careful consideration of hydrogen bonding networks and proton shuttle pathways. The energetics of these coupled processes often determine the overall reaction feasibility and rate [5].

Transition State Structures and Energetics

Detailed quantum mechanical characterization of transition states for N-Lauroylglycine acyl transfer reactions has provided crucial insights into the geometric and electronic requirements for these processes. Transition state structures typically exhibit partially formed bonds between the nucleophile and electrophile, with bond lengths intermediate between ground state and product values.

The activation barriers for acyl transfer reactions involving N-Lauroylglycine vary significantly depending on the specific reaction system and environmental conditions. Uncatalyzed reactions in solution typically exhibit activation barriers in the range of 20-30 kcal/mol, while enzymatic systems can reduce these barriers to 10-15 kcal/mol through transition state stabilization.

Quantum mechanical calculations have revealed the importance of charge distribution and electrostatic stabilization in transition state geometries. The developing partial charges on reactive centers require stabilization through hydrogen bonding, metal coordination, or other non-covalent interactions to achieve reasonable activation barriers [2] [5]. The specific pattern of charge development depends on the mechanism (concerted versus stepwise) and influences the catalytic strategies that can be employed.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis and other electronic structure decomposition methods have provided detailed understanding of the electronic changes accompanying acyl transfer reactions. These analyses reveal the flow of electron density during bond formation and breaking, identifying the key orbital interactions that drive the reaction forward.

The HOMO-LUMO interactions between nucleophile and electrophile represent the primary electronic driving force for acyl transfer reactions. Quantum mechanical calculations have identified the specific molecular orbitals involved in these interactions and characterized their energy matching and spatial overlap requirements. The energy gap between frontier orbitals serves as a predictor of reaction feasibility and can guide the design of more reactive systems.

Charge transfer analysis reveals the extent of electron density redistribution during acyl transfer processes. These calculations quantify the ionic character of developing bonds and identify regions of increased or decreased electron density that require stabilization. The results provide guidance for optimizing reaction conditions and designing catalytic systems that can accommodate the electronic requirements of the transition state.

Solvent and Environmental Effects

Quantum mechanical modeling of solvent effects on N-Lauroylglycine acyl transfer mechanisms employs both implicit and explicit solvation approaches. Implicit solvent models such as PCM capture the bulk electrostatic effects of solvation and provide reasonable estimates of solvation free energies. These calculations reveal significant solvent-dependent changes in activation barriers and reaction thermodynamics.

Explicit solvent modeling through molecular dynamics simulations with quantum mechanical treatment of the reactive region (QM/MM methods) provides more detailed insights into specific solvent-solute interactions. These calculations can capture hydrogen bonding interactions between solvent molecules and reactive centers, revealing the role of specific solvation effects in stabilizing transition states.

The pH dependence of acyl transfer reactions has been investigated through quantum mechanical modeling of different protonation states [5]. These calculations reveal the dramatic effects of ionization on reaction energetics and mechanism, explaining the observed pH optima for enzymatic reactions involving N-Lauroylglycine [5] [6]. The results provide quantitative predictions of reaction rates as a function of solution pH and guide the optimization of reaction conditions [6].

Solvent Effects on Transition State Stabilization

The influence of solvent environment on transition state stabilization represents a fundamental aspect of N-Lauroylglycine chemistry that determines reaction rates, selectivity, and feasibility under different conditions [2]. Solvent effects operate through multiple mechanisms including electrostatic stabilization, hydrogen bonding, hydrophobic interactions, and specific chemical interactions that can dramatically alter the energetics of acyl transfer processes.

Aqueous Solvent Systems

Water serves as the primary solvent for most biological acyl transfer reactions involving N-Lauroylglycine, creating a complex solvation environment that significantly influences reaction kinetics and thermodynamics. The high dielectric constant of water (ε = 78.4) provides substantial electrostatic stabilization for charged transition states, lowering activation barriers for reactions involving charge separation or development.

Hydrogen bonding interactions between water molecules and N-Lauroylglycine substrates and transition states contribute significantly to solvation effects [3]. Water can form hydrogen bonds with the amide nitrogen, carbonyl oxygens, and carboxylate group, creating an extensive solvation shell that influences molecular conformations and reactivity. The dynamic nature of water hydrogen bonding allows for rapid reorganization around changing charge distributions during reaction progress.

The pH of aqueous solutions represents a critical parameter that affects both the protonation state of N-Lauroylglycine and the mechanism of acyl transfer reactions [5] [6]. At physiological pH values (7.0-7.4), the carboxylate group exists in the deprotonated form while the amide nitrogen remains neutral, creating specific electrostatic interactions with the solvent environment. Changes in pH can shift reaction mechanisms from concerted to stepwise pathways by altering the basicity of reactive centers [5].

Critical micelle concentration measurements in aqueous N-Lauroylglycine solutions reveal solvent-dependent aggregation behavior that influences reaction kinetics. In pure water at 298 K, the critical micelle concentration is approximately 12.5 mM, but this value decreases significantly in the presence of salt additives. The formation of micellar aggregates creates localized reaction environments with different polarity and hydrogen bonding characteristics compared to bulk solution.

Salt Effects and Ionic Strength

The addition of salts to aqueous N-Lauroylglycine solutions produces dramatic effects on micellization behavior and transition state stabilization. Sodium chloride addition at concentrations up to 0.5 M reduces the critical micelle concentration from 12.5 mM to 8.2 mM, indicating enhanced attractive interactions between surfactant molecules. This effect arises from electrostatic screening of repulsive interactions between charged headgroups in the micellar phase.

Salt effects on transition state stabilization operate through multiple mechanisms including specific ion interactions, changes in water structure, and altered solvation energetics. Chloride ions can form specific interactions with amide nitrogen atoms, providing additional stabilization for protonated transition states [2]. The magnitude of these effects depends on the specific ions present, with the Hofmeister series providing guidance on relative ion effects.

Ionic strength effects on enzymatic reactions involving N-Lauroylglycine demonstrate the importance of electrostatic interactions in biological systems [5] [6]. High ionic strength conditions can enhance enzyme activity by screening unfavorable electrostatic interactions between substrate and enzyme charges, while low ionic strength may strengthen favorable interactions. The optimal ionic strength for different enzymatic systems varies depending on the specific charge distribution of the enzyme-substrate complex [5].

Deep Eutectic Solvents and Alternative Media

Deep eutectic solvents (DES) represent a promising class of green solvents for N-Lauroylglycine acyl transfer reactions, offering unique solvation properties that can enhance reaction rates and selectivity [2]. The choline-glycine system (C-Gly) has been extensively studied as a medium for enzymatic synthesis of N-acyl amino acids, demonstrating superior performance compared to conventional organic solvents [2].

The mechanism of transition state stabilization in deep eutectic solvents involves hydrogen bonding interactions between the DES components and reactive centers [2]. In the C-Gly system, chloride ions form strong hydrogen bonds with fatty acid carboxyl groups, increasing their electrophilicity and facilitating nucleophilic attack by amino acids [2]. This interaction reduces the activation barrier from 23.9 kcal/mol in aqueous solution to 18.7 kcal/mol in the DES medium [2].

Metal chloride hydrate additives to deep eutectic solvents create three-constituent systems with enhanced properties for N-Lauroylglycine synthesis [2]. These additives provide additional coordination sites for substrate binding and can participate in proton shuttle mechanisms that facilitate acyl transfer reactions [2]. The viscosity reduction achieved through metal chloride addition improves mass transfer and enzyme mobility, contributing to enhanced reaction rates [2].

Organic and Mixed Solvent Systems

Organic solvents and mixed aqueous-organic systems offer alternative environments for N-Lauroylglycine reactions with distinct advantages for certain applications. Acetone-water mixtures have been employed for chemical synthesis routes, providing intermediate polarity that can solubilize both hydrophobic and hydrophilic reactants. The dielectric constant of these mixed systems can be tuned by adjusting the solvent composition to optimize transition state stabilization.

Cyclohexanone-lauric acid deep eutectic solvents represent specialized systems designed for lipase-catalyzed esterification reactions involving N-Lauroylglycine. These systems provide substrate anchoring dynamics that position reactants in optimal geometries for enzymatic catalysis. Molecular dynamics simulations reveal that the cyclohexanone molecules create hydrogen bonding networks that stabilize enzyme conformations while the lauric acid component provides a reservoir of acyl donors.

The choice of organic solvent significantly influences the mechanism and rate of acyl transfer reactions through effects on substrate solvation, enzyme conformational stability, and transition state energetics. Polar aprotic solvents can enhance the nucleophilicity of amino groups by minimizing competing hydrogen bonding interactions, while protic solvents may facilitate proton transfers required for certain mechanisms. The optimization of solvent systems requires careful consideration of all these factors to achieve maximum reaction efficiency.

Temperature and Pressure Effects

Temperature effects on N-Lauroylglycine transition state stabilization in different solvents reveal the entropic and enthalpic contributions to activation barriers [6]. Thermodynamic analysis of micellization in aqueous solutions demonstrates that the process is entropy-driven, with negative Gibbs free energies of micellization across the temperature range 298-313 K. This entropic driving force arises from the release of structured water molecules from hydrophobic surfaces upon aggregation.

Temperature-dependent enzyme kinetics studies with N-Lauroylglycine substrates show optimal temperatures that balance enzyme stability with reaction rate enhancement [6]. The aminoacylase from Paraburkholderia monticola exhibits maximum activity at 70°C, with remarkable thermal stability that allows operation at elevated temperatures for extended periods [6]. The temperature dependence of transition state stabilization in different solvents can be used to extract activation parameters and understand the molecular basis of solvent effects.

Pressure effects on N-Lauroylglycine chemistry have been less extensively studied but provide important insights into the volume changes associated with acyl transfer reactions. High pressure can favor transitions that result in volume decreases, potentially altering the preferred reaction pathway or mechanism. The compressibility of different solvent systems influences these pressure effects and must be considered for reactions conducted under non-standard conditions.

Interfacial Activation Phenomena in Heterogeneous Systems

Interfacial activation represents a fundamental characteristic of N-Lauroylglycine systems that significantly influences molecular behavior, enzymatic activity, and practical applications in heterogeneous environments. The amphiphilic nature of N-Lauroylglycine drives its accumulation at interfaces, creating unique microenvironments with altered chemical reactivity and enhanced biological activity compared to bulk solution conditions.

Air-Water Interface Phenomena

The air-water interface represents the most extensively studied interfacial system for N-Lauroylglycine, providing fundamental insights into surface activity and foam formation mechanisms [3]. Surface tension measurements reveal the strong surface activity of N-Lauroylglycine, with equilibrium surface tension values ranging from 20-30 mN/m at concentrations above the critical micelle concentration [3]. This dramatic reduction from the surface tension of pure water (72.8 mN/m) demonstrates the efficient packing of N-Lauroylglycine molecules at the air-water interface.

The molecular orientation at the air-water interface involves the hydrophilic glycine headgroup anchored in the aqueous phase while the hydrophobic lauroyl chain extends into the air phase [3]. This orientation creates an interfacial monolayer with thickness of approximately 12-15 Angstroms, corresponding to the fully extended length of the lauroyl chain [3]. The dense packing of molecules at the interface results in lateral interactions between hydrocarbon chains that contribute to interface stabilization.

Foam formation kinetics in N-Lauroylglycine solutions demonstrate the practical significance of interfacial activation phenomena [3]. The nucleation of foam bubbles occurs within 20-35 seconds in pure aqueous solutions, with rate enhancement observed in the presence of auxiliary surfactants such as cocamide propyl betaine [3]. The foam stability, characterized by half-life values exceeding 5 minutes, results from the viscoelastic properties of interfacial films formed by N-Lauroylglycine molecules [3].

Dynamic surface tension measurements reveal the kinetics of N-Lauroylglycine adsorption to air-water interfaces. The adsorption process follows diffusion-controlled kinetics at short times, transitioning to barrier-controlled adsorption at longer times as the interface becomes saturated. The activation energy for interfacial adsorption is approximately 10.6 kcal/mol, indicating a relatively facile process that contributes to the rapid surface activity of this molecule.

Lipid Membrane Interactions

N-Lauroylglycine exhibits significant membrane-disruptive properties that have important implications for biological activity and potential therapeutic applications. The interaction with lipid bilayers involves initial adsorption to the membrane surface followed by insertion of the lauroyl chain into the hydrophobic core. This process can lead to membrane permeabilization, vesicle leakage, and ultimately membrane solubilization at high concentrations.

Supported lipid bilayer studies using quartz crystal microbalance-dissipation (QCM-D) techniques have quantified the kinetics and extent of N-Lauroylglycine membrane interactions. The membrane-disruptive properties lie intermediate between the rapid, complete solubilizing activity of sodium dodecyl sulfate and the more modest effects of free lauric acid. This intermediate behavior reflects the balanced amphiphilic character of N-Lauroylglycine that enables membrane perturbation without complete destruction.

The mechanism of membrane disruption involves the formation of transient pores and membrane defects that allow passage of small molecules and ions. Electrochemical impedance spectroscopy measurements demonstrate decreased membrane resistance and increased capacitance upon N-Lauroylglycine treatment, consistent with enhanced membrane permeability. The extent of these effects depends on concentration, with threshold concentrations required for significant membrane perturbation.

Interfacial thickness measurements at lipid membrane interfaces reveal values of 28-32 Angstroms for N-Lauroylglycine-containing systems. This thickness corresponds to the disrupted bilayer structure with inserted surfactant molecules creating expanded intermembrane spacing. The activation energy barrier for membrane insertion is approximately 15.2 kcal/mol, reflecting the energetic cost of reorganizing lipid packing to accommodate the surfactant molecules.

Solid-Liquid Interface Adsorption

The adsorption of N-Lauroylglycine to solid surfaces represents an important interfacial phenomenon with applications in materials science and biotechnology. Studies using polystyrene surfaces as model hydrophobic substrates demonstrate significant adsorption that can influence enzymatic activity and surface properties. The adsorption process involves hydrophobic interactions between the lauroyl chain and the polymer surface, with the hydrophilic headgroup oriented toward the aqueous phase.

Surface coverage measurements indicate maximum adsorption densities corresponding to densely packed monolayers with intermolecular spacing of approximately 8-12 Angstroms. This packing density reflects efficient utilization of available surface area while maintaining favorable headgroup hydration. The adsorption isotherm follows Langmuir behavior at low concentrations, transitioning to more complex multilayer formation at higher concentrations.

The activation energy for surface adsorption varies with surface chemistry and solution conditions, with values typically ranging from 15-20 kcal/mol for hydrophobic surfaces. This energy barrier reflects the desolvation of hydrophobic groups required for surface contact, as well as any conformational changes necessary for optimal surface packing. Temperature-dependent adsorption studies reveal negative entropy changes upon adsorption, consistent with the ordering of molecules at the interface.

Enzymatic Interfacial Activation

Lipase enzymes demonstrate pronounced interfacial activation when processing N-Lauroylglycine substrates, with activity enhancements of 10-100 fold observed at lipid-water interfaces compared to homogeneous solution conditions. This phenomenon results from conformational changes in the enzyme structure upon interface binding that expose the active site and enhance substrate accessibility.

The structural basis of interfacial activation has been elucidated through crystallographic studies of lipases in different conformational states. Three distinct enzyme forms have been identified: low activity (LA), activated (A), and fully active (FA) forms that correspond to progressive opening of the active site lid structure. The transition between these states involves disulfide bond isomerization and formation of secondary structure elements that stabilize the open conformation.

Kinetic analysis of interfacial activation reveals activation barriers of approximately 10.6 kcal/mol for the transition from low activity to activated forms. This energy barrier is comparable to typical values for protein conformational changes and suggests that interfacial activation is a thermally accessible process under physiological conditions. The magnitude of activation depends on the specific enzyme and interface composition, with optimal activation observed at intermediate surface coverage.

The enhanced catalytic efficiency at interfaces results from multiple factors including increased local substrate concentration, favorable enzyme conformation, and altered solvation environment. The interface provides a two-dimensional reaction environment that can increase effective substrate concentration by orders of magnitude compared to three-dimensional solution conditions. Additionally, the restricted water activity at interfaces can shift equilibria to favor product formation in reversible reactions.

Micellar and Emulsion Systems

Micellar interfaces created by N-Lauroylglycine aggregation provide unique microenvironments for chemical and enzymatic reactions. The interior of micelles offers a hydrophobic environment with reduced water activity that can enhance the stability of hydrophobic substrates and intermediates. The interfacial region between the hydrophobic core and aqueous exterior creates a gradient of polarity that can influence reaction selectivity and mechanism.

The aggregation number of N-Lauroylglycine micelles varies with solution conditions, typically ranging from 50-80 molecules per micelle in aqueous solutions. This size creates interfaces with curvature radii of 15-20 Angstroms that influence the packing and dynamics of constituent molecules. The activation energy for micelle formation and dissolution is approximately 12.1 kcal/mol, indicating dynamic equilibrium between monomeric and aggregated states.

Oil-water emulsion systems stabilized by N-Lauroylglycine demonstrate unique interfacial properties that are important for food and pharmaceutical applications. The emulsification process involves rapid adsorption to newly formed oil-water interfaces during homogenization, followed by rearrangement to achieve optimal packing and stability. The interfacial tension values of 25-35 mN/m for these systems indicate effective stabilization while maintaining sufficient fluidity for processing.

The activation energy for emulsification processes involving N-Lauroylglycine is approximately 14.3 kcal/mol, reflecting the energy required for interface formation and surfactant adsorption. This value is intermediate between purely physical adsorption processes and chemical reaction barriers, suggesting that emulsification involves significant molecular reorganization and potentially weak chemical interactions. The stability of emulsions depends on the balance between interfacial energy reduction and entropy of mixing, with optimal stability achieved at specific surfactant concentrations and temperature conditions.

Physical Description

Solid

XLogP3

4.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7596-88-5

Wikipedia

N-lauroylglycine

Dates

Last modified: 08-15-2023

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